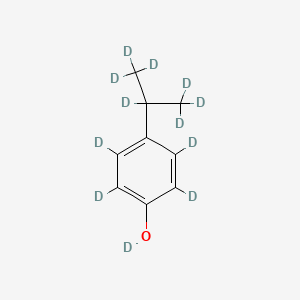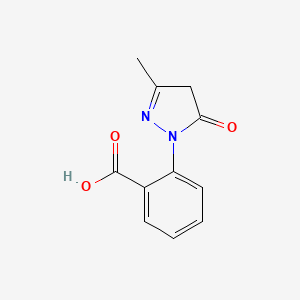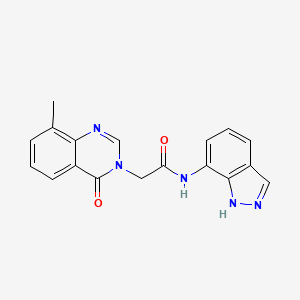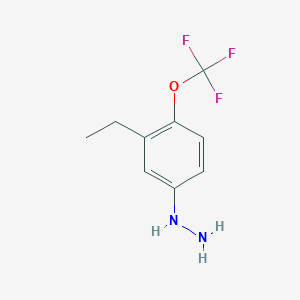
1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O. It is characterized by the presence of an ethyl group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-ethyl-4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving hydrazine derivatives.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: Similar structure but lacks the ethyl group.
4-(Trifluoromethyl)phenylhydrazine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
1-(3-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both an ethyl group and a trifluoromethoxy group on the phenyl ring.
Eigenschaften
Molekularformel |
C9H11F3N2O |
|---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
[3-ethyl-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2O/c1-2-6-5-7(14-13)3-4-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI-Schlüssel |
KATMNPDXKKZRRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)NN)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



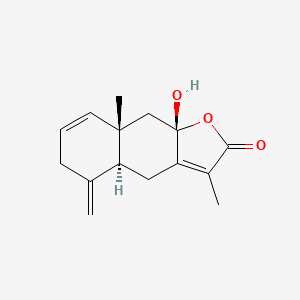

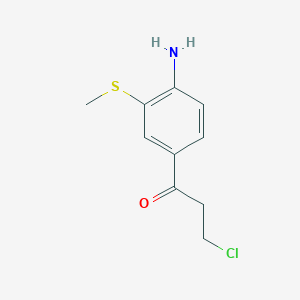

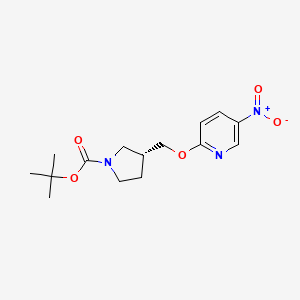
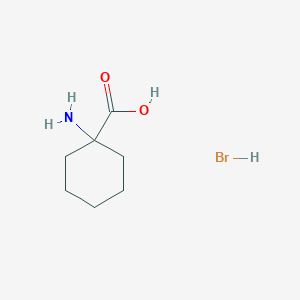



![9-Fluoro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14037222.png)
